2-methanesulfonyl-N-[(2Z)-6-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
Properties
IUPAC Name |
N-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S2/c1-4-11-21-15-10-9-13(2)12-16(15)25-19(21)20-18(22)14-7-5-6-8-17(14)26(3,23)24/h1,5-10,12H,11H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTQDUSKSMWZMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3S(=O)(=O)C)S2)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methanesulfonyl-N-[(2Z)-6-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Prop-2-yn-1-yl Group: This step involves the alkylation of the benzothiazole core with propargyl bromide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methanesulfonyl-N-[(2Z)-6-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole core or the prop-2-yn-1-yl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
2-methanesulfonyl-N-[(2Z)-6-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methanesulfonyl-N-[(2Z)-6-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with other benzothiazole-carboxamide derivatives, differing primarily in substituent patterns and electronic properties. Below is a detailed comparison:
Table 1: Structural and Molecular Comparison
Substituent Effects on Reactivity and Functionality
- Propargyl vs. Alkyl/Methoxyethyl Groups : The propargyl group in the target compound enables alkyne-specific reactions (e.g., cycloadditions), contrasting with the 4-propyl group in or the methoxyethyl group in , which prioritize steric and solubility modifications.
- Sulfonyl Positioning : The target compound’s single methanesulfonyl at the benzamide’s position 2 likely confers moderate electron-withdrawing effects compared to the dual sulfonyl groups in , which may enhance binding affinity in biological targets.
- Benzamide vs.
Methodological Considerations
While crystallographic tools like SHELX and ORTEP are critical for resolving such structures, validation protocols ensure accuracy in reported data. Notably, the absence of experimental data (e.g., melting points, bioactivity) for the target compound limits direct functional comparisons.
Biological Activity
2-Methanesulfonyl-N-[(2Z)-6-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is an organic compound characterized by its unique structural features, including a benzothiazole core and a methanesulfonyl group. This compound has garnered attention in the scientific community for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to inhibit certain enzymes or proteins that are crucial for cellular processes such as cell division and metabolism. The presence of the benzothiazole moiety enhances its interaction with these targets, potentially leading to significant biological effects.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. In vitro studies have demonstrated efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. In vitro assays have tested its effectiveness against several cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT116 (colon cancer)
- A549 (lung cancer)
Results indicated that the compound exhibits antiproliferative effects, with IC50 values suggesting significant inhibition of cell growth at nanomolar concentrations. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Studies
Several case studies have been conducted to evaluate the biological activities of related compounds. For example:
- Study on Antimicrobial Efficacy : A study published in MDPI demonstrated that derivatives of benzothiazole showed promising results against bacterial infections, with some compounds exhibiting IC50 values as low as 0.25 μg/mL against DNA gyrase ATPase in Streptococcus pyogenes .
- Anticancer Evaluation : Another study assessed the anticancer properties of similar compounds against various human cancer cell lines. The findings indicated that modifications to the benzothiazole structure could significantly enhance anticancer activity, highlighting the importance of structural optimization in drug design.
Data Tables
| Activity Type | Target Organism/Cell Line | IC50/MIC Values | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | < 16 μg/mL | |
| Antimicrobial | Escherichia coli | < 8 μg/mL | |
| Anticancer | MCF-7 | 0.5 μM | |
| Anticancer | HCT116 | 0.75 μM |
Q & A
Q. What are the common synthetic routes for preparing 2-methanesulfonyl-N-[(2Z)-6-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide?
The synthesis typically involves reductive amination and cyclization steps. For example:
- Solvent-free reductive amination can be employed using hydrazine hydrate under reflux in absolute ethanol, with reaction progress monitored by TLC (chloroform:methanol, 7:3) .
- Dynamic pH control (e.g., pH 10 using Na₂CO₃) ensures efficient coupling of intermediates, as seen in analogous sulfonamide syntheses .
- Catalytic lithium hydride in DMF facilitates N-alkylation/arylation steps for introducing substituents like prop-2-yn-1-yl .
Q. Which characterization techniques are critical for confirming the structure of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR resolve the Z-configuration of the benzothiazol-2-ylidene moiety and confirm methanesulfonyl integration .
- IR spectroscopy : Key stretches include C=N (benzothiazole, ~1600 cm⁻¹) and sulfonyl S=O (~1350 cm⁻¹) .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Q. How is the biological activity of this compound typically screened?
Q. What solvent systems and purification methods are recommended for this compound?
Q. How can reaction progress be monitored during synthesis?
- TLC : Chloroform:methanol (7:3) is effective for tracking hydrazide intermediates .
- In-situ FTIR : Monitors disappearance of starting material carbonyl peaks (~1700 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and stereoselectivity?
- Temperature control : Lower temperatures (0–5°C) during cyclization minimize byproducts .
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance regioselectivity in prop-2-yn-1-yl incorporation .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining Z-configuration .
Q. How are structural ambiguities resolved when spectroscopic data conflicts with expected results?
- X-ray crystallography : SHELXT () determines absolute configuration, especially for the Z-allylidene group . For example, the dihedral angle between benzamide and benzothiazole planes confirms stereochemistry .
- DFT calculations : Compare experimental vs. computed NMR shifts to identify discrepancies .
Q. What strategies are used for structure-activity relationship (SAR) studies?
Q. How are crystallographic challenges (e.g., twinned data) addressed during structure determination?
Q. How should researchers address contradictions between biological activity and computational predictions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
